2-(3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
Description
This compound features a 4-chlorophenyl-substituted imidazolidinone core linked to a tetrahydrofuran-methylacetamide moiety.
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O3/c17-12-3-5-13(6-4-12)20-8-7-19(16(20)22)11-15(21)18-10-14-2-1-9-23-14/h3-6,14H,1-2,7-11H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSMDATYAZCNZLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CN2CCN(C2=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide (CAS Number: 1327239-43-9) is a synthetic derivative featuring a unique structure that combines an imidazolidinone core with a tetrahydrofuran moiety. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 366.8 g/mol. Its structure can be represented as follows:
Biological Activity Overview
Research on the biological activity of this compound indicates several potential therapeutic applications, particularly in antimicrobial and anticancer domains.
Antimicrobial Activity
Studies have shown that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of imidazolidinones have been reported to inhibit bacterial growth effectively. Preliminary investigations suggest that This compound may possess comparable activity, although specific data on its efficacy against various pathogens remains limited.
Anticancer Potential
The imidazolidinone scaffold has been associated with anticancer activity. Research indicates that compounds containing this framework can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and inhibition of key signaling pathways involved in tumor growth. For example, studies on related compounds have demonstrated their ability to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
Case Studies and Experimental Findings
While specific case studies on this compound are scarce, related research provides insights into its potential biological activities:
- Cell Viability Assays : In vitro studies using MTT assays have shown that imidazolidinone derivatives can significantly reduce cell viability in cancer cell lines at micromolar concentrations.
- Mechanistic Studies : Investigations into the mechanisms of action suggest that these compounds may activate apoptotic pathways, evidenced by increased levels of caspases and PARP cleavage in treated cells.
- Synergistic Effects : Some studies indicate that combining imidazolidinone derivatives with existing chemotherapeutics enhances their efficacy, suggesting potential for combination therapies.
Data Table: Comparative Biological Activities
| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| This compound | Structure | Moderate (pending further studies) | Significant (preliminary data) |
| Related Imidazolidinone A | Structure | High | Moderate |
| Related Imidazolidinone B | Structure | Low | High |
Comparison with Similar Compounds
Core Heterocycle and Substitution Patterns
Key Observations :
- Chlorophenyl Substitution : The target compound’s 4-chlorophenyl group is less sterically hindered and less lipophilic than the 3,4-dichlorophenyl group in , which may influence membrane permeability and target selectivity.
- Heterocyclic Core: The imidazolidinone ring in the target compound provides a rigid, planar structure, contrasting with the flexible thiazole in or the imidazole-thiazole hybrid in Compound 9 . Rigidity often enhances receptor affinity but may reduce metabolic stability.
Physicochemical Implications :
Pharmacokinetic and Toxicity Considerations
- Lipophilicity : The target compound’s ClogP (estimated) is lower than that of 3,4-dichlorophenyl analogs , favoring better absorption.
- Metabolic Stability : The tetrahydrofuran group may undergo oxidative ring opening, whereas thiazole-containing compounds (e.g., ) are prone to CYP450-mediated metabolism.
- Toxicity : Chlorine substituents are associated with hepatotoxicity; the single chlorine in the target compound may pose lower risk than dichlorinated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
